molecular formula C11H14O4 B2664919 4-Ethoxy-3,5-dimethoxybenzaldehyde CAS No. 39075-25-7

4-Ethoxy-3,5-dimethoxybenzaldehyde

Cat. No.: B2664919
CAS No.: 39075-25-7
M. Wt: 210.229
InChI Key: MIYBTGCYUACEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3,5-dimethoxybenzaldehyde can be synthesized from syringaldehyde and diethyl sulfate . The reaction typically involves the ethylation of syringaldehyde under controlled conditions to introduce the ethoxy group at the para position relative to the aldehyde group.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Ethoxy-3,5-dimethoxybenzoic acid.

    Reduction: 4-Ethoxy-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. Additionally, the compound’s methoxy and ethoxy groups can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-3,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-ethoxy-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYBTGCYUACEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of syringaldehyde (50 g, 0.275 mol), ethyl iodide (85.8 g, 0.55 mol) and potassium carbonate (151.7 g, 1.09 mol) in DMF (60 ml) was stirred and heated at 60°-70° for 6 h. The mixture was cooled and evaporated in vacuo then treated with water and extracted with diethyl ether. The extracts were dried (Na2SO4) and evaporated to give the title compound (59 g) as a white solid, pure by tlc, and used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
151.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 18.2 g (100 mmol) of 3,5-dimethoxy-4-hydroxybenzaldehyde, 28 g (200 mmol) of dry K2CO3 and 100 ml of dry dimethylformamide are placed in argon condition. The mixture is stirred for 20 min in argon condition, then 42 g (21.7 ml, 270 mmol) of ethyliodide is added. The mixture is refluxed in argon condition with stirring for 20 h at 70÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue and the mixture is extracted with (4×100 ml) of methylene chloride. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (20 g of oil) is used on the next step without further purification.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.